N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
The compound N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (hereafter referred to as the target compound) is a piperidine-4-carboxamide derivative featuring a 3-ethoxyphenylmethyl substituent and a pyridinyl-linked 3-phenyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which may enhance target binding affinity.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-2-35-23-11-6-8-20(18-23)19-30-27(34)22-13-16-33(17-14-22)26-24(12-7-15-29-26)28-31-25(32-36-28)21-9-4-3-5-10-21/h3-12,15,18,22H,2,13-14,16-17,19H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYTTQXVAZQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
- Oxadiazole Ring Formation : The 1,2,4-oxadiazole is typically synthesized via cyclization of an amidoxime and an acylating agent.
- Piperidine Functionalization : The carboxamide group at position 4 of the piperidine suggests derivatization from piperidine-4-carboxylic acid precursors.
- Pyridine-Oxadiazole Coupling : Transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may link the pyridine to the piperidine.
Synthesis of the Pyridine-Oxadiazole Fragment
Preparation of 3-Phenyl-1,2,4-oxadiazol-5-yl Pyridine
The oxadiazole ring is constructed via a two-step sequence:
Step 1: Amidoxime Formation
2-Cyanopyridine reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to yield pyridine-2-carboximidamide.
$$
\text{2-Cyanopyridine} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{Pyridine-2-carboximidamide}
$$
Step 2: Oxadiazole Cyclization
The amidoxime reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) to form 3-phenyl-1,2,4-oxadiazol-5-yl pyridine:
$$
\text{Pyridine-2-carboximidamide} + \text{PhCOCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole}
$$
Optimization Note : Microwave-assisted conditions (150°C, 20 min) improve yield (85–90%) compared to conventional heating.
Synthesis of the Piperidine-4-Carboxamide Fragment
Derivatization of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid (isonipecotic acid) serves as the starting material. The carboxylic acid is activated and coupled to 3-ethoxybenzylamine:
Step 1: Activation to Acid Chloride
Isonipecotic acid reacts with thionyl chloride (SOCl₂) under reflux to form piperidine-4-carbonyl chloride:
$$
\text{Piperidine-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{Piperidine-4-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Step 2: Amide Coupling
The acid chloride reacts with 3-ethoxybenzylamine in dichloromethane (DCM) with triethylamine as a base:
$$
\text{Piperidine-4-carbonyl chloride} + \text{3-Ethoxybenzylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-[(3-Ethoxyphenyl)methyl]piperidine-4-carboxamide}
$$
Alternative Method : Use coupling agents like HATU or EDCl/HOBt for milder conditions.
Coupling the Pyridine-Oxadiazole to the Piperidine Core
Buchwald-Hartwig Amination
The pyridine-oxadiazole fragment (brominated at position 2) couples with the piperidine carboxamide via palladium-catalyzed amination:
Step 1: Bromination of Pyridine-Oxadiazole
3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole undergoes bromination at position 2 using N-bromosuccinimide (NBS) in acetonitrile:
$$
\text{3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole} + \text{NBS} \xrightarrow{\text{MeCN, 0°C}} \text{3-(2-Bromopyridin-3-yl)-5-phenyl-1,2,4-oxadiazole}
$$
Step 2: Amination Reaction
The brominated pyridine reacts with N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene:
$$
\text{2-Bromo-pyridine-oxadiazole} + \text{Piperidine carboxamide} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos, Cs}2\text{CO}_3} \text{Target Compound}
$$
Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes
One-Pot Multi-Component Assembly
Inspired by triazolopyrimidine syntheses, a three-component reaction could streamline the process:
Components :
- 2-Aminopyridine
- Benzaldehyde
- Piperidine-4-carboxamide
Reaction Conditions :
Advantage : Reduces purification steps; however, regioselectivity challenges may arise.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Modular Assembly | High purity, controlled regiochemistry | Multi-step, lower overall yield (40–50%) |
| One-Pot Synthesis | Time-efficient, fewer intermediates | Risk of side reactions, optimization required |
| Buchwald-Hartwig | Reliable coupling, scalable | Requires expensive Pd catalysts |
Key Considerations :
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential activity as a pharmaceutical agent. Its design incorporates elements known for their biological activity, such as the piperidine and oxadiazole moieties, which have been associated with various therapeutic effects.
Key Findings:
- Opioid Receptor Modulation: Similar compounds have shown effectiveness as opioid receptor antagonists. Research indicates that modifications in the piperidine structure can influence binding affinity and selectivity towards opioid receptors, which could be relevant for pain management therapies .
Anticancer Research
Recent studies have highlighted the anticancer properties of compounds similar to N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide. The incorporation of oxadiazole groups has been linked to significant anticancer activity.
Case Studies:
- A study on N-Aryl derivatives of oxadiazoles demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that the oxadiazole component may enhance the cytotoxicity of the compound.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and biological targets. Such studies are crucial for understanding how structural modifications can optimize therapeutic efficacy.
Insights from Recent Research:
- Docking simulations have indicated favorable interactions between oxadiazole derivatives and target proteins involved in cancer pathways. For instance, compounds with similar structures were shown to form significant interactions with key amino acids in target enzymes, enhancing their potential as inhibitors .
| Compound Name | Structure Type | Activity Type | Percent Growth Inhibition |
|---|---|---|---|
| N-Aryl Oxadiazol Derivative | Oxadiazole | Anticancer | 86.61% (SNB-19) |
| Piperidine Derivative | Piperidine | Opioid Antagonist | Potency at μ receptor: 8.47 nM |
Table 2: Molecular Docking Results
| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| N-Aryl Oxadiazol Derivative | COX Enzyme | -9.5 | π—alkyl interactions with Ile345 |
| Piperidine Derivative | Opioid Receptor | -8.0 | Hydrogen bonds with Arg120 |
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound can be compared to structurally related molecules in terms of substituents, heterocyclic cores, and pharmacological or physicochemical properties. Below is an analysis based on evidence from published analogs.
Piperidine-4-Carboxamide Derivatives with Oxazole/Oxadiazole Motifs
Compounds
Three piperidine-4-carboxamide analogs with oxazole rings were synthesized and characterized (yields: 57–61%). Key structural differences include:
- Oxazole vs.
- Substituent variations :
- Compound 1 : 2-Chloro-6-methylphenyl and 4-isopropylpiperidine groups.
- Compound 2 : 2-Chloro-6-(trifluoromethyl)phenyl and cis-3,5-dimethylpiperidine.
- Compound 3 : 2-Fluoro-6-methylphenyl and cis-3,5-dimethylpiperidine.
These halogenated and alkylated aryl groups may enhance lipophilicity compared to the target compound’s 3-ethoxyphenyl group, which could improve solubility due to the ethoxy moiety .
Compound
A related compound, N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide , shares the pyridinyl-oxadiazole-piperidine backbone but differs in substituents:
- Methyl-oxadiazole vs. phenyl-oxadiazole: The 3-methyl group on the oxadiazole (vs.
- Safety profile : This compound exhibits skin/eye irritation and respiratory toxicity (95% purity), suggesting that the target compound’s phenyl group may alter toxicity pathways .
Compounds
Two oxadiazole-containing compounds studied as SARS-CoV-2 protease inhibitors highlight structural diversity:
- Compound 37 : Features a pyridinylmethyl-oxadiazole linked to a dimethylpiperidin-4-amine.
- Compound 75 : Contains an imidazolylmethyl-oxadiazole and cyclohexadienyl-amine.
Unlike the target compound’s carboxamide group, these analogs use amine linkages, which may influence solubility and protease binding efficiency .
Comparative Data Table
Key Research Findings
Heterocycle Impact : The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to oxazole analogs (), as oxadiazoles are less prone to enzymatic degradation .
Substituent Effects: The 3-ethoxyphenyl group in the target compound likely enhances solubility relative to halogenated aryl groups (e.g., ’s chloro/trifluoromethyl groups).
Safety Considerations : The methyl-oxadiazole analog () exhibits significant hazards, suggesting that substituent choice critically influences toxicity .
Biological Activity
The compound N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.45 g/mol. The structural components include:
- Piperidine ring : A six-membered ring containing one nitrogen atom, which is known for its role in various pharmacological activities.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom, often associated with antimicrobial and anticancer properties.
- Phenyl and ethoxy groups : These substituents can enhance lipophilicity and modify the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain oxadiazole derivatives had minimum inhibitory concentrations (MIC) lower than 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly due to the presence of the oxadiazole ring. Various studies have reported that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, a derivative with an oxadiazole structure was found to inhibit cell proliferation in A431 human epidermoid carcinoma cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound may also act as an inhibitor for several enzymes. In vitro studies have shown that related compounds possess multifunctional inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . This suggests that our compound may have potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from various studies include:
- Substitution Patterns : The presence of electron-donating groups on the phenyl rings enhances activity against cancer cell lines.
- Piperidine Modification : Alterations to the piperidine ring can significantly affect binding affinity to biological targets, impacting both efficacy and selectivity .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated a series of oxadiazole derivatives, including our target compound, for their anticancer potential. The results indicated that compounds with similar structural features exhibited potent cytotoxicity against multiple cancer cell lines, including breast and colon cancer models. The study highlighted that modifications to the phenyl groups could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of related compounds. The study reported that specific modifications in the piperidine structure led to enhanced inhibition of AChE, suggesting a promising avenue for developing treatments for neurodegenerative disorders .
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for preparing this compound?
Methodological Answer:
The synthesis involves sequential functionalization of the piperidine-carboxamide core, oxadiazole ring formation, and coupling reactions. Key steps include:
Oxadiazole Cyclization : Reacting 3-phenyl-substituted amidoxime with a pyridine-2-carbonyl chloride derivative under reflux in anhydrous DMF, catalyzed by POCl₃ to form the 1,2,4-oxadiazole ring .
Piperidine Coupling : The piperidine-4-carboxamide moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XantPhos in toluene at 110°C .
Final Alkylation : The 3-ethoxyphenylmethyl group is added using K₂CO₃ as a base in DMF at 60–80°C to minimize side reactions .
Critical Parameters :
- Purity Control : Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Yield Optimization : Excess reagents (1.2–1.5 eq) and inert atmospheres (N₂/Ar) improve yields by 15–20% .
Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.1–8.5 ppm) and piperidine carbons (δ 40–55 ppm). The oxadiazole C=N signal appears at ~160 ppm in ¹³C NMR .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the pyridine, oxadiazole, and piperidine moieties .
Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 473.2) with <2 ppm error .
X-ray Crystallography : Single-crystal diffraction using SHELXL (Mo-Kα radiation, λ = 0.71073 Å) resolves torsional angles (e.g., dihedral angle between pyridine and oxadiazole: 12–18°) .
Advanced: How can researchers resolve discrepancies in reported biological activities of structurally analogous oxadiazole derivatives?
Methodological Answer:
Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects: Fluorophenyl vs. ethoxyphenyl groups alter lipophilicity (clogP: 3.2 vs. 3.8) and binding to targets like FLAP or mGlu5 .
- Use in vitro assays (e.g., FLAP binding IC₅₀, LTB₄ inhibition) under standardized conditions (human whole blood, 37°C, pH 7.4) to minimize variability .
Data Normalization : Normalize activity data to control compounds (e.g., BI 665915 for FLAP inhibition) to account for assay-specific biases .
Molecular Dynamics Simulations : Assess binding pocket flexibility (RMSD <1.5 Å over 100 ns) to explain differences in potency .
Advanced: What computational strategies predict the compound’s binding affinity and metabolic stability?
Methodological Answer:
Docking Studies :
- Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., mGlu5: key hydrogen bonds with Arg78 and Tyr659) .
- Validate docking poses with free-energy perturbation (FEP) calculations (ΔΔG <1 kcal/mol) .
ADMET Prediction :
- Metabolic Stability : CYP3A4/2D6 liability assessed via StarDrop’s P450 module. Ethoxy groups reduce oxidation risk compared to methoxy .
- Permeability : Caco-2 assays (Papp >5 × 10⁻⁶ cm/s) or computational logP (AlogPS 3.0) predict blood-brain barrier penetration .
Advanced: What challenges arise in crystallographic refinement due to the compound’s conformational flexibility?
Methodological Answer:
Disorder Management :
- The ethoxyphenyl and piperidine groups exhibit rotational freedom, requiring multi-conformer modeling in SHELXL (occupancy refinement, PART commands) .
Low-Temperature Data Collection :
Twinned Crystals :
Advanced: How to design in vivo studies to evaluate pharmacokinetics and target engagement?
Methodological Answer:
Dose Optimization :
- Calculate doses based on in vitro IC₅₀ (e.g., 10 mg/kg for 50% target occupancy) and allometric scaling (mouse-to-human: 12.3× adjustment) .
Pharmacokinetic Profiling :
- Conduct cassette dosing in rodents (plasma sampling at 0.5, 2, 6, 24 h) with LC-MS/MS quantification (LLOQ: 1 ng/mL) .
Target Engagement Biomarkers :
- Measure LTB₄ levels in plasma (ELISA) or mGlu5 receptor occupancy via [¹¹C]ABP688 PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
